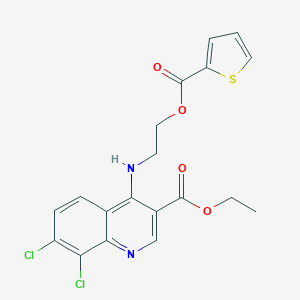
2-(3-Isobutyrylthioureido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Isobutyrylthioureido)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as IBTBA, and its molecular formula is C12H16N2O2S.
Mécanisme D'action
The mechanism of action of 2-(3-Isobutyrylthioureido)benzamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. This compound has been shown to have potent inhibitory effects on various enzymes, including carbonic anhydrase and urease.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-Isobutyrylthioureido)benzamide has a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. This compound has also been shown to have potential anticancer activity, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3-Isobutyrylthioureido)benzamide in lab experiments is its unique chemical structure, which makes it a versatile compound for various applications. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research involving 2-(3-Isobutyrylthioureido)benzamide. One area of interest is the development of new drugs based on this compound for the treatment of various diseases, including cancer, inflammation, and microbial infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as biochemistry and pharmacology.
Méthodes De Synthèse
The synthesis of 2-(3-Isobutyrylthioureido)benzamide involves the reaction between 3-amino benzoic acid and isobutyryl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with thiourea to form the final product, which is purified by recrystallization.
Applications De Recherche Scientifique
2-(3-Isobutyrylthioureido)benzamide has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. Its unique chemical structure and properties make it a promising candidate for drug discovery research.
Propriétés
Nom du produit |
2-(3-Isobutyrylthioureido)benzamide |
|---|---|
Formule moléculaire |
C12H15N3O2S |
Poids moléculaire |
265.33 g/mol |
Nom IUPAC |
2-(2-methylpropanoylcarbamothioylamino)benzamide |
InChI |
InChI=1S/C12H15N3O2S/c1-7(2)11(17)15-12(18)14-9-6-4-3-5-8(9)10(13)16/h3-7H,1-2H3,(H2,13,16)(H2,14,15,17,18) |
Clé InChI |
RLZAOEBBBPYDJK-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC(=S)NC1=CC=CC=C1C(=O)N |
SMILES canonique |
CC(C)C(=O)NC(=S)NC1=CC=CC=C1C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide](/img/structure/B241449.png)
![8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241454.png)
![8,10-dibromo-2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B241455.png)

![8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241459.png)

![N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide](/img/structure/B241462.png)





![Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B241483.png)
![Tert-butyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfinyl}acetate](/img/structure/B241485.png)